molecular formula C20H16F2N2O2 B11253900 N-(2,4-difluorophenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

N-(2,4-difluorophenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B11253900
M. Wt: 354.3 g/mol
InChI Key: VOBIRMGNTYAQNU-UHFFFAOYSA-N
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Description

N-(2,4-DIFLUOROPHENYL)-1-[(4-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a dihydropyridine ring, a carboxamide group, and two distinct aromatic rings substituted with fluorine and methyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Properties

Molecular Formula

C20H16F2N2O2

Molecular Weight

354.3 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carboxamide

InChI

InChI=1S/C20H16F2N2O2/c1-13-2-4-14(5-3-13)11-24-12-15(6-9-19(24)25)20(26)23-18-8-7-16(21)10-17(18)22/h2-10,12H,11H2,1H3,(H,23,26)

InChI Key

VOBIRMGNTYAQNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

The synthesis of N-(2,4-DIFLUOROPHENYL)-1-[(4-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the dihydropyridine ring, followed by the introduction of the carboxamide group and the aromatic substituents. Common reagents used in these reactions include various amines, carboxylic acids, and halogenated compounds. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

N-(2,4-DIFLUOROPHENYL)-1-[(4-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized derivatives, depending on the specific conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the introduction of new functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2,4-DIFLUOROPHENYL)-1-[(4-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,4-DIFLUOROPHENYL)-1-[(4-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(2,4-DIFLUOROPHENYL)-1-[(4-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(2,4-Difluorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide: Similar structure but with different substituents on the aromatic rings.

    N-(2,4-Difluorophenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylate: Similar structure but with an ester group instead of a carboxamide group. The uniqueness of N-(2,4-DIFLUOROPHENYL)-1-[(4-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups and the resulting chemical and biological properties.

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